molecular formula C24H27N3O4 B2455585 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922953-25-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

カタログ番号: B2455585
CAS番号: 922953-25-1
分子量: 421.497
InChIキー: SCBNYFMBIOQRQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with dimethoxy and dimethylphenyl groups, enhancing its chemical properties.

特性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-16-5-7-19(13-17(16)2)20-8-10-24(29)27(26-20)15-23(28)25-12-11-18-6-9-21(30-3)22(14-18)31-4/h5-10,13-14H,11-12,15H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBNYFMBIOQRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these steps include acetic anhydride, dimethyl sulfate, and sodium hydride, under conditions such as reflux and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality.

化学反応の分析

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related derivatives has shown promising results against various cancer cell lines:

  • SNB-19 : 86.61% growth inhibition
  • OVCAR-8 : 85.26% growth inhibition
  • NCI-H40 : 75.99% growth inhibition

These findings suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide may also possess similar anticancer effects, warranting further investigation into its efficacy against specific cancer types .

Anti-inflammatory Activity

The compound's structural features indicate potential anti-inflammatory activity. The pyridazine core is often associated with the inhibition of inflammatory pathways. In silico studies suggest that related compounds can act as inhibitors of key inflammatory mediators such as 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyridazine derivatives. Among these, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide was highlighted for its potential to inhibit tumor growth in vitro .

Anti-inflammatory Research

In another study focusing on the anti-inflammatory properties of similar compounds, researchers utilized molecular docking techniques to predict the binding affinity of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide to 5-LOX. The results indicated a strong interaction, suggesting it may serve as a lead compound for developing new anti-inflammatory drugs .

作用機序

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

    Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Dimethoxyphenyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its specific combination of a pyridazinone core with dimethoxy and dimethylphenyl groups, which confer distinct chemical and biological properties not found in other similar compounds.

生物活性

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (commonly referred to as compound X) has garnered attention in recent years for its potential biological activities. This article presents a comprehensive overview of the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of compound X is C20H25N3O5C_{20}H_{25}N_{3}O_{5}, with a molecular weight of 359.4 g/mol. The structure features a pyridazinone moiety, which is often associated with various pharmacological activities.

1. Anticancer Activity

Research indicates that compound X exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HT-29 (colon cancer)
  • Jurkat (T-cell leukemia)
  • J774A.1 (macrophage model)

The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .

2. Antioxidant Properties

Compound X has been shown to possess antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cellular components from oxidative damage .

3. Anti-inflammatory Effects

In vivo studies have indicated that compound X can reduce inflammation markers in models of acute and chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of compound X can be attributed to its structural components:

Structural FeatureBiological Activity
Dimethoxyphenyl groupEnhances anticancer activity
Dihydropyridazin moietyContributes to anti-inflammatory effects
Acetamide functional groupImpacts solubility and bioavailability

Research suggests that modifications to these structural components may enhance or diminish the biological efficacy of the compound.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, compound X was tested against several cancer cell lines. The results showed:

  • IC50 values :
    • HT-29: 15 µM
    • Jurkat: 10 µM
    • J774A.1: 12 µM

These values indicate a potent anticancer effect, particularly against Jurkat cells .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of compound X using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups:

  • Control Group : 100% swelling
  • Compound X Group : 40% swelling reduction

This suggests that compound X may serve as a promising candidate for further development in anti-inflammatory therapies .

Q & A

Basic: What synthetic routes are commonly employed to synthesize this acetamide derivative, and what critical intermediates are involved?

Methodological Answer:
The compound can be synthesized via a multi-step approach involving:

  • Step 1: Formation of the pyridazinyl core through cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
  • Step 2: Introduction of the 3,4-dimethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis .
  • Step 3: Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyridazinyl moiety to the 3,4-dimethoxyphenethylamine group. Key intermediates include the pyridazinone precursor and the activated carboxylic acid derivative of the phenethylamine .

Advanced: How can reaction conditions be optimized to minimize by-product formation during the final acetamide coupling step?

Methodological Answer:
By-product formation (e.g., N-acylurea or racemization) can be mitigated by:

  • Temperature Control: Maintaining temperatures below 0°C during activation of the carboxylic acid.
  • Catalyst Selection: Using DMAP (4-dimethylaminopyridine) to enhance coupling efficiency and reduce side reactions.
  • Solvent Optimization: Employing anhydrous DMF or dichloromethane to stabilize reactive intermediates .
  • Monitoring Progress: Real-time HPLC or TLC analysis to track reaction completion and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
Critical techniques include:

  • 1H/13C NMR: To verify substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring and methyl groups on the pyridazinyl core) .
  • High-Resolution Mass Spectrometry (HRMS): For accurate molecular weight confirmation (e.g., distinguishing between C30H33N5O6S and potential isomers) .
  • FT-IR: Identification of carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and pyridazinyl ring vibrations .

Advanced: How can researchers resolve discrepancies in NMR data caused by diastereotopic protons in the 3,4-dimethoxyphenethyl group?

Methodological Answer:
Diastereotopic protons in the ethyl bridge may produce complex splitting patterns. Strategies include:

  • Variable Temperature NMR: Lowering the temperature to slow conformational exchange and simplify splitting .
  • COSY/NOESY Experiments: To correlate protons across the ethyl bridge and confirm spatial proximity of methoxy groups .
  • Computational Modeling: DFT-based NMR prediction tools (e.g., Gaussian) to simulate spectra and assign challenging peaks .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or oxidoreductases, given structural similarities to pyridazinyl-based inhibitors .
  • Cellular Viability Assays: Use cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity via MTT or resazurin reduction .
  • Solubility Testing: Measure in PBS or DMSO to guide dosing in follow-up experiments .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dimethoxyphenyl group?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituent variations (e.g., 3,4-dihydroxyphenyl, 3,4-dichlorophenyl) to assess electronic and steric effects.
  • Binding Affinity Assays: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins .
  • Molecular Dynamics Simulations: Compare binding poses of analogs to identify critical hydrogen bonds or hydrophobic interactions .

Basic: What analytical methods are recommended for assessing compound purity in preclinical studies?

Methodological Answer:

  • HPLC-UV/ELSD: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
  • Karl Fischer Titration: Quantify residual water content (<1% for stability studies) .

Advanced: How can researchers develop a stability-indicating HPLC method for this compound under stressed conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and UV light to generate degradation products.
  • Method Optimization: Adjust mobile phase pH (e.g., phosphate buffer at pH 3.0) to resolve parent compound from hydrolyzed or oxidized by-products.
  • Validation Parameters: Include specificity, linearity (R² > 0.995), and LOQ (limit of quantification ≤ 0.1%) per ICH guidelines .

Basic: What computational tools are useful for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Predictors: SwissADME or pkCSM to estimate logP (target ≤5), aqueous solubility, and CYP450 inhibition .
  • Molecular Docking: AutoDock Vina or Glide to screen against drug-metabolizing enzymes (e.g., CYP3A4) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric form (e.g., 1,6-dihydropyridazin-6-one vs. 1,4-dihydropyridazin-4-one)?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation in a solvent system (e.g., ethyl acetate/hexane) to determine the tautomeric state.
  • Hydrogen Bond Analysis: Identify intramolecular H-bonds between the pyridazinyl carbonyl and adjacent NH groups to confirm the 1,6-dihydro configuration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。